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Compound of Interest

Compound Name: Viniferol D

Cat. No.: B15592546

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viniferol D, a resveratrol trimer, is a naturally occurring stilbenoid found in various plant
species, notably in the stems of Vitis vinifera 'Kyohou'. As a member of the stilbenoid family,
Viniferol D exhibits significant biological activities, including antioxidant and anti-inflammatory
properties. Its complex structure and potent bioactivities make it a valuable compound for
phytochemical analysis, natural product chemistry, and drug discovery. This document provides
detailed protocols for the use of Viniferol D as a standard in phytochemical analysis and for
the evaluation of its biological activities.

Physicochemical Data
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Property Value Reference
Molecular Formula C42H3009 [1]
Molecular Weight 678.68 g/mol [1]
) Inferred from similar
Appearance White powder
compounds
Soluble in methanol, ethanol,
B DMSO, and other organic General knowledge of

Solubility . . . .

solvents. Sparingly soluble in stilbenoids

water.

Quantitative Analysis using High-Performance
Liquid Chromatography (HPLC-DAD)

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust
and reliable method for the quantitative analysis of Viniferol D in plant extracts and other
matrices.

Experimental Protocol

Objective: To quantify the concentration of Viniferol D in a sample using an external standard
method.

Materials:

 Viniferol D reference standard
e HPLC-grade methanol

o HPLC-grade acetonitrile

o HPLC-grade water

e Formic acid (analytical grade)

e Sample containing Viniferol D (e.g., plant extract)
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e 0.22 pm syringe filters
Instrumentation:

o HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array
detector (DAD)

e Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 um particle size)
Procedure:
» Standard Solution Preparation:

o Accurately weigh 1.0 mg of Viniferol D reference standard and dissolve it in 1.0 mL of
methanol to prepare a 1 mg/mL stock solution.

o Perform serial dilutions of the stock solution with methanol to prepare a series of
calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 pg/mL.

o Filter each standard solution through a 0.22 um syringe filter into an HPLC vial.

e Sample Preparation:

o

Accurately weigh a known amount of the sample (e.g., 100 mg of dried plant extract).

[e]

Dissolve the sample in a known volume of methanol (e.g., 10 mL).

o

Sonciate the sample for 15-20 minutes to ensure complete dissolution.

[¢]

Centrifuge the sample solution at 10,000 rpm for 10 minutes.

[¢]

Filter the supernatant through a 0.22 um syringe filter into an HPLC vial.
o Chromatographic Conditions:
o Mobile Phase A: Water with 0.1% formic acid

o Mobile Phase B: Acetonitrile with 0.1% formic acid
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o Gradient Program:

0-5 min: 10% B

5-25 min: 10-90% B (linear gradient)

25-30 min: 90% B (isocratic)

30-35 min: 90-10% B (linear gradient)

35-40 min: 10% B (isocratic for column re-equilibration)
o Flow Rate: 1.0 mL/min

o Column Temperature: 30 °C

o Injection Volume: 10 pL

o DAD Wavelength: 286 nm and 306 nm for detection, and a full scan from 200-400 nm for
peak purity analysis.

e Analysis:

o Inject the calibration standards to construct a calibration curve by plotting peak area
against concentration.

o Inject the sample solution.

o Identify the Viniferol D peak in the sample chromatogram by comparing its retention time
and UV spectrum with that of the reference standard.

o Quantify the amount of Viniferol D in the sample using the calibration curve.

Method Validation Parameters
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Parameter Specification
Linearity (R?) >0.999

Limit of Detection (LOD) ~0.1 pg/mL
Limit of Quantification (LOQ) ~0.3 pg/mL
Precision (%RSD) <2%
Accuracy (% Recovery) 95-105%

Note: These are typical validation parameters and should be determined experimentally for
each specific application.

Experimental Workflow

Preparation

Sample Preparation Analysis Quantification
(Dissolution & Filtration)
\ e HPLC-DAD Analysis Data Acquisition Calibration Curve Quantification of
K(Cl8 Column, Gradient Elution) (Chromatograms & Spectra) (Peak Area vs. Conc.) Viniferol D in Sample
Standard Preparation
(1-100 pg/mL)

Click to download full resolution via product page

Caption: HPLC-DAD workflow for Viniferol D quantification.

Structural Elucidation using Nuclear Magnetic
Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of Viniferol D.

Experimental Protocol
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Objective: To acquire *H and 3C NMR spectra for the structural confirmation of Viniferol D.
Materials:
e Viniferol D (5-10 mg)
o Deuterated solvent (e.g., Methanol-d4, Acetone-ds, or DMSO-ds)
* NMR tubes
Instrumentation:
* NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
e Sample Preparation:
o Dissolve 5-10 mg of Viniferol D in approximately 0.6 mL of the chosen deuterated solvent.
o Transfer the solution to a clean, dry NMR tube.
e 1H NMR Acquisition:
o Tune and shim the spectrometer.

o Acquire a standard *H NMR spectrum. Typical parameters include a 30° pulse, a
relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum. This typically requires a longer acquisition
time due to the lower natural abundance of 13C.

e 2D NMR (Optional but Recommended):

o To aid in the complete assignment of proton and carbon signals, acquire 2D NMR spectra
such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum
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Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Expected Spectral Data

The *H and 3C NMR spectra of Viniferol D will exhibit a complex pattern of signals
corresponding to its trimeric stilbenoid structure. The exact chemical shifts will depend on the
solvent used. The following table provides an example of expected chemical shifts for a related
viniferin, a-viniferin, which can serve as a guide.[2]

Assignment (example for

*H Chemical Shift (ppm) 13C Chemical Shift (ppm) iniferin)
a-viniferin
Aromatic and olefinic
6.0-7.5 95 - 160
protons/carbons
Methine and oxygenated
35-55 50 - 90

carbons

Note: For definitive structural confirmation of Viniferol D, comparison with published spectral
data is essential.[1]

Biological Activity Assays

Viniferol D is known for its potent antioxidant and anti-inflammatory activities. The following
protocols describe standard in vitro assays to evaluate these properties.

Antioxidant Activity

Objective: To determine the free radical scavenging activity of Viniferol D.

Protocol:

Prepare a 0.1 mM solution of DPPH in methanol.

Prepare a series of concentrations of Viniferol D in methanol (e.g., 1-100 pg/mL).

In a 96-well plate, add 100 pL of each Viniferol D concentration to different wells.

Add 100 pL of the DPPH solution to each well.
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Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Ascorbic acid or Trolox can be used as a positive control.

Calculate the percentage of scavenging activity using the formula: % Scavenging =
[(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH
solution without the sample, and A_sample is the absorbance of the DPPH solution with the
sample.

Determine the ICso value, which is the concentration of Viniferol D required to scavenge
50% of the DPPH radicals.

Objective: To measure the reducing power of Viniferol D.

Protocol:

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-
tris(2-pyridyl)-s-triazine) in 40 mM HCI, and 20 mM FeClsz-6H20 solution in a 10:1:1 ratio.

Warm the FRAP reagent to 37 °C before use.

Prepare a series of concentrations of Viniferol D in methanol.

In a 96-well plate, add 20 pL of each Viniferol D concentration to different wells.
Add 180 pL of the FRAP reagent to each well.

Incubate the plate at 37 °C for 30 minutes.

Measure the absorbance at 593 nm.

A standard curve is prepared using FeSOa-7Hz0.

The results are expressed as pmol of Fe(ll) equivalents per gram of sample.

Anti-inflammatory Activity
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Objective: To evaluate the ability of Viniferol D to inhibit the production of the pro-inflammatory
mediator nitric oxide.

Protocol:
e Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

e Seed the cells in a 96-well plate at a density of 5 x 10* cells/well and allow them to adhere
overnight.

o Pre-treat the cells with various non-toxic concentrations of Viniferol D for 1 hour.

o Stimulate the cells with lipopolysaccharide (LPS) (1 pg/mL) for 24 hours to induce NO
production.

 After incubation, collect 100 pL of the cell culture supernatant.

e Add 100 pL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-
naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

 Incubate for 10 minutes at room temperature.
e Measure the absorbance at 540 nm.
e A standard curve of sodium nitrite is used to determine the nitrite concentration.

o Calculate the percentage of inhibition of NO production compared to the LPS-treated control.

Quantitative Biological Activity Data
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Assay Compound ICso0 Value Reference
DPPH Radical o

) €-viniferin 82.61 pM [3]
Scavenging
FRAP €-viniferin 26.19 uM [3]

Effective at inhibiting
Nitric Oxide Inhibition a-viniferin LPS-induced NO [4]

production

Lipoxygenase

- V. vinifera leaf extract 1.63 pg/mL [5]
Inhibition

Note: ICso values for Viniferol D should be determined experimentally. The data for related
viniferins are provided for reference.

Signaling Pathway Analysis

Preliminary evidence suggests that viniferins may exert their anti-inflammatory effects through
the modulation of key signaling pathways such as NF-kB and MAPK.

NF-kB Signaling Pathway

The NF-kB pathway is a crucial regulator of inflammation. Some viniferins have been shown to
inhibit the activation of NF-kB.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Viniferol D: A Reference Standard for Phytochemical
and Biological Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592546#viniferol-d-as-a-standard-for-
phytochemical-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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